

Spectroscopic data for 2-(3-Methoxyphenyl)thiazole-4-carbaldehyde

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Compound of Interest

Compound Name: 2-(3-Methoxyphenyl)thiazole-4-carbaldehyde

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An In-Depth Technical Guide to the Spectroscopic Characterization of 2-(3-Methoxyphenyl)thiazole-4-carbaldehyde

Abstract: This technical guide provides a comprehensive framework for the spectroscopic characterization of **2-(3-Methoxyphenyl)thiazole-4-carbaldehyde** (CAS No. 749902-11-2). While specific, raw experimental data for this compound is not widely published, this document serves as an expert guide for researchers, scientists, and drug development professionals on the expected spectroscopic signatures based on its chemical structure. We will delve into the theoretical underpinnings and practical methodologies for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The causality behind experimental choices and the logic of spectral interpretation are emphasized to ensure a self-validating approach to structural elucidation.

Compound Identity and Structural Overview

2-(3-Methoxyphenyl)thiazole-4-carbaldehyde is a heterocyclic compound featuring a thiazole ring substituted at the 2-position with a 3-methoxyphenyl group and at the 4-position with a carbaldehyde (aldehyde) group.[1][2][3] This unique combination of functional groups makes it a valuable intermediate in medicinal chemistry and materials science.[2] A thorough spectroscopic analysis is crucial for confirming its identity and purity after synthesis.

Compound Details:

Property	Value	Source(s)
CAS Number	749902-11-2	[1][2]
Molecular Formula	C ₁₁ H ₉ NO ₂ S	[1][2][3]
Molecular Weight	219.26 g/mol	[1][2][3]

| Appearance | Off-white to yellow solid |[2] |

The structural features—an aldehyde, a methoxy group, a disubstituted benzene ring, and a substituted thiazole ring—will each give rise to distinct and predictable signals in various spectroscopic analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For **2-(3-Methoxyphenyl)thiazole-4-carbaldehyde**, both ¹H and ¹³C NMR are indispensable.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show distinct signals for each unique proton environment. The predicted chemical shifts (δ) in parts per million (ppm) are based on the electronic environment of the protons.

Proton Assignment	Predicted δ (ppm)	Multiplicity	Coupling Constant (J, Hz)	Rationale & Expert Insights
Aldehyde (-CHO)	9.9 - 10.1	Singlet (s)	N/A	The aldehyde proton is highly deshielded due to the electronegativity of the oxygen and the anisotropic effect of the C=O bond, placing it far downfield.
Thiazole (H-5)	8.2 - 8.4	Singlet (s)	N/A	This proton is on an electron-deficient heterocyclic ring, adjacent to a sulfur atom and an imine-like nitrogen, resulting in a significant downfield shift.
Phenyl (H-2')	7.5 - 7.6	Singlet (or narrow t)	~2 Hz	This proton is ortho to the thiazole ring and meta to the methoxy group. It experiences weak coupling to H-4' and H-6'.
Phenyl (H-6')	7.4 - 7.5	Doublet of doublets (dd)	~8 Hz, ~2 Hz	This proton is ortho to the

thiazole and ortho to H-5', showing characteristic ortho and meta coupling.

Phenyl (H-5')	7.3 - 7.4	Triplet (t)	~8 Hz	This proton is coupled to two ortho neighbors (H-4' and H-6'), resulting in a triplet pattern.
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Phenyl (H-4')	7.0 - 7.1	Doublet of doublets (dd)	~8 Hz, ~2 Hz	This proton is ortho to the methoxy group, which is electron-donating, causing a slight upfield shift compared to other aromatic protons. It shows ortho and meta coupling.
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Methoxy (-OCH ₃)	3.8 - 3.9	Singlet (s)	N/A	The three equivalent protons of the methyl group attached to an oxygen atom typically appear as a sharp singlet in this region.
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Predicted ^{13}C NMR Spectral Data

The ^{13}C NMR spectrum will reveal all unique carbon environments within the molecule.

Carbon Assignment	Predicted δ (ppm)	Rationale & Expert Insights
Aldehyde (C=O)	185 - 190	The carbonyl carbon of an aldehyde is highly deshielded and appears significantly downfield.
Thiazole (C-2)	168 - 172	This carbon is bonded to both sulfur and nitrogen, two heteroatoms, leading to a strong downfield shift.
Phenyl (C-3')	160 - 162	The ipso-carbon attached to the electron-donating methoxy group is shifted downfield.
Thiazole (C-4)	150 - 155	This carbon is attached to the aldehyde group and is part of the heterocyclic ring, placing it in the aromatic region.
Thiazole (C-5)	128 - 132	The CH carbon of the thiazole ring.
Phenyl (C-1')	130 - 133	The ipso-carbon attached to the thiazole ring.
Phenyl (C-5')	130 - 131	Aromatic CH carbon.
Phenyl (C-6')	119 - 122	Aromatic CH carbon.
Phenyl (C-2')	118 - 120	Aromatic CH carbon.
Phenyl (C-4')	112 - 115	The methoxy group's ortho-directing effect shields this carbon, shifting it upfield relative to other aromatic CH carbons.
Methoxy (-OCH ₃)	55 - 56	This is the typical chemical shift for a methoxy carbon

attached to an aromatic ring.

Protocol for NMR Data Acquisition

A self-validating protocol ensures reproducibility and accuracy.

- **Sample Preparation:** Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6). The choice of solvent is critical; CDCl_3 is standard for many organic compounds, but DMSO-d_6 may be required if solubility is an issue. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- **Instrument Setup:** Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal resolution.
- **^1H NMR Acquisition:**
 - Acquire a standard one-dimensional proton spectrum.
 - Optimize the spectral width to cover the expected range (~0-12 ppm).
 - Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
- **^{13}C NMR Acquisition:**
 - Acquire a proton-decoupled ^{13}C spectrum to ensure each unique carbon appears as a singlet.
 - Increase the number of scans significantly (e.g., 1024 or more) due to the low natural abundance of ^{13}C .
- **Data Processing:** Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) data. Calibrate the spectrum using the TMS signal at 0 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Functional Group	Vibration Type	Rationale & Expert Insights
~3100	Aromatic C-H	Stretch	Characteristic stretching vibrations for C-H bonds on the phenyl and thiazole rings.
~2850 & ~2750	Aldehyde C-H	Stretch (Fermi Doublet)	This pair of weak to medium bands is a hallmark of the C-H stretch in an aldehyde group and is highly diagnostic.
~1700	C=O (Aldehyde)	Stretch	A strong, sharp absorption band characteristic of a conjugated aldehyde carbonyl group. Conjugation with the thiazole ring slightly lowers the frequency from a typical aliphatic aldehyde (~1725 cm ⁻¹).
1600, 1580, 1470	C=C & C=N	Ring Stretch	These absorptions are characteristic of the aromatic phenyl and heterocyclic thiazole rings.
~1250 & ~1040	C-O (Methoxy)	Asymmetric & Symmetric Stretch	Strong bands corresponding to the stretching of the aryl-alkyl ether linkage.

Protocol for FT-IR Data Acquisition

- Sample Preparation (Solid):
 - Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal (e.g., diamond or germanium). This is a modern, fast, and reliable method.
 - KBr Pellet: Alternatively, grind 1-2 mg of the sample with ~100 mg of dry potassium bromide (KBr) and press it into a transparent pellet. This traditional method requires more sample preparation but can yield high-quality spectra.
- Data Acquisition:
 - Record a background spectrum of the empty sample compartment (or clean ATR crystal) to subtract atmospheric H₂O and CO₂ absorptions.
 - Place the sample in the spectrometer and acquire the spectrum.
 - Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The typical range is 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) can confirm the molecular formula with high accuracy.

Predicted Mass Spectral Data

- Molecular Ion (M⁺•): The primary signal expected is the molecular ion peak. For C₁₁H₉NO₂S, the exact mass is 219.0354. An HRMS measurement confirming this mass to within a few parts per million provides unambiguous evidence for the molecular formula.
- Isotope Pattern: The presence of sulfur will result in a characteristic isotope pattern. The M+2 peak (containing the ³⁴S isotope) will have an intensity of approximately 4.4% relative to the main M+ peak (containing ³²S).
- Key Fragmentation Pathways:

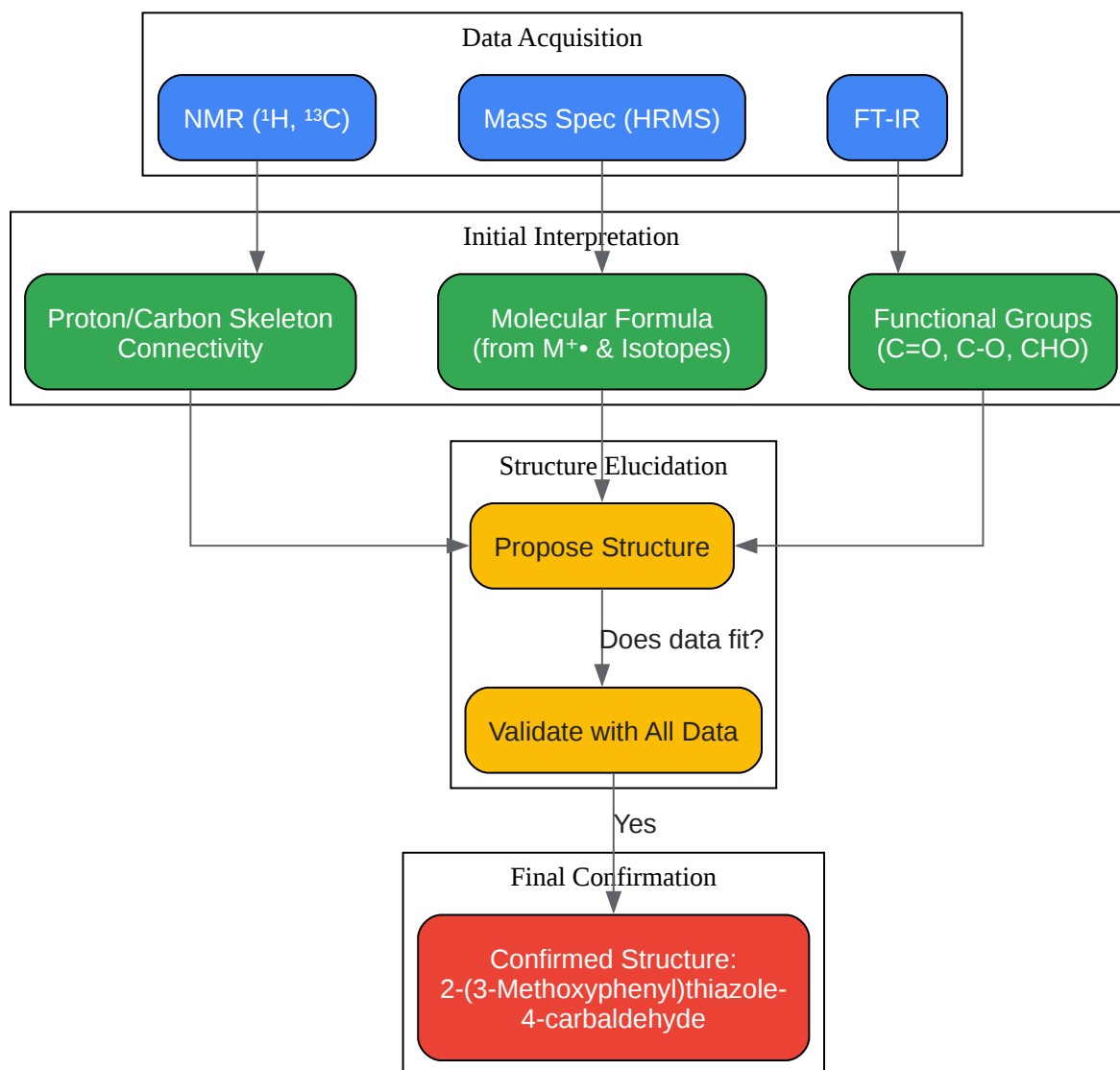
- Loss of -CHO: A significant fragment may be observed at $[M-29]^+$, corresponding to the loss of the aldehyde group ($\text{CHO}\cdot$).
- Loss of -OCH₃: A fragment at $[M-31]^+$ could occur due to the loss of the methoxy group ($\cdot\text{OCH}_3$).
- Thiazole Ring Fragmentation: The thiazole and phenyl rings are relatively stable, but characteristic fragmentation patterns can arise from their cleavage under high-energy conditions.

Protocol for Mass Spectrometry Data Acquisition

- Ionization Method Selection:
 - Electron Ionization (EI): A hard ionization technique that provides detailed fragmentation patterns, useful for structural elucidation.
 - Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI): Softer ionization techniques ideal for obtaining a strong molecular ion peak, especially when coupled with HRMS detectors like Time-of-Flight (TOF) or Orbitrap.
- Sample Introduction: The sample can be introduced directly via a solids probe (for EI) or dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused or injected via an HPLC system (for ESI/APCI).
- Data Acquisition: The mass analyzer is scanned over a relevant mass range (e.g., m/z 50-500) to detect the molecular ion and its fragments.

Integrated Spectroscopic Analysis Workflow

The power of spectroscopic characterization lies in integrating data from multiple techniques. No single method is sufficient; together, they provide a complete picture of the molecular structure.



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Caption: Workflow for structural elucidation using integrated spectroscopic data.

Conclusion

This guide outlines the expected spectroscopic characteristics and analytical methodologies for confirming the structure of **2-(3-Methoxyphenyl)thiazole-4-carbaldehyde**. By systematically acquiring and interpreting ^1H NMR, ^{13}C NMR, FT-IR, and Mass Spectrometry data, researchers can confidently verify the identity, purity, and structural integrity of this important chemical entity. The protocols described herein represent a robust, self-validating system essential for high-quality research and development in the chemical and pharmaceutical sciences.

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